6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group attached to the quinoline ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form the quinoline ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
- 4-Hydroxyquinoline-6-carboxylic acid
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Comparison: 6-Cycloheptyl-4-hydroxyquinoline-3-carboxylic acid stands out due to the presence of the cycloheptyl group, which imparts unique steric and electronic properties. This makes it more versatile in certain chemical reactions and potentially more effective in specific biological applications compared to its analogs .
Properties
CAS No. |
55376-70-0 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-cycloheptyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c19-16-13-9-12(11-5-3-1-2-4-6-11)7-8-15(13)18-10-14(16)17(20)21/h7-11H,1-6H2,(H,18,19)(H,20,21) |
InChI Key |
PRNUQUYVJLPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
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